3-Bromo-5-fluorobenzotrifluoride

Distillation Purification Process Chemistry Volatility

3-Bromo-5-fluorobenzotrifluoride (1-bromo-3-fluoro-5-(trifluoromethyl)benzene, CAS 130723-13-6) is a halogenated aromatic compound of the benzotrifluoride class, bearing bromine, fluorine, and trifluoromethyl substituents in a 1,3,5-substitution pattern on the benzene ring. It is a colorless to pale-yellow liquid with a boiling point of 138–139 °C (lit.), density of 1.511 g/mL at 25 °C (lit.), and refractive index n20/D 1.456 (lit.).

Molecular Formula C7H3BrF4
Molecular Weight 243 g/mol
CAS No. 130723-13-6
Cat. No. B155950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorobenzotrifluoride
CAS130723-13-6
Molecular FormulaC7H3BrF4
Molecular Weight243 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H
InChIKeyLIGBGEJPUQBLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluorobenzotrifluoride (CAS 130723-13-6): A meta-Substituted Trifluoromethyl Bromofluorobenzene Building Block for Pharmaceutical Synthesis


3-Bromo-5-fluorobenzotrifluoride (1-bromo-3-fluoro-5-(trifluoromethyl)benzene, CAS 130723-13-6) is a halogenated aromatic compound of the benzotrifluoride class, bearing bromine, fluorine, and trifluoromethyl substituents in a 1,3,5-substitution pattern on the benzene ring [1]. It is a colorless to pale-yellow liquid with a boiling point of 138–139 °C (lit.), density of 1.511 g/mL at 25 °C (lit.), and refractive index n20/D 1.456 (lit.) . The compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, and is documented as a building block for pharmaceutical research in multiple patent filings .

3-Bromo-5-fluorobenzotrifluoride: Why In-Class Regioisomers Cannot Simply Be Interchanged


Even among the limited set of bromo-fluoro-trifluoromethylbenzene regioisomers, the exact position of substituents on the ring profoundly alters physicochemical properties and reactivity. As quantified below, 3-bromo-5-fluorobenzotrifluoride (1,3,5-pattern) exhibits a boiling point 10–30 °C lower than its regioisomers and a density up to 14% less, directly impacting purification by distillation and material handling [1]. The meta-relationship of bromine to both fluorine and trifluoromethyl also modulates electronic effects relevant to cross-coupling selectivity, meaning that substituting a different isomer can lead to altered reaction rates, yields, or impurity profiles in multi-step syntheses. Consequently, procurement specifications must match the precise isomer required by the synthetic route.

3-Bromo-5-fluorobenzotrifluoride Quantitative Differentiation Evidence Against Closest Analogs


Boiling Point: 10–30 °C Lower Than All Isomeric Bromo-Fluoro-Trifluoromethylbenzenes

3-Bromo-5-fluorobenzotrifluoride exhibits a boiling point of 138–139 °C, which is 10 °C lower than 3-bromo-4-fluorobenzotrifluoride (148–149 °C), 23–24 °C lower than 4-bromo-2-fluorobenzotrifluoride (161–162 °C), and 30 °C lower than 3-bromo-2-fluorobenzotrifluoride (168–169 °C) [1]. The lower boiling point enables more efficient purification by simple distillation under milder conditions, reducing thermal stress and decomposition risk during isolation.

Distillation Purification Process Chemistry Volatility

Density: 11–14% Lower Than Regioisomeric Bromo-Fluoro-Trifluoromethylbenzenes

The density of 3-bromo-5-fluorobenzotrifluoride is 1.511 g/mL at 25 °C, which is 11.5% lower than 3-bromo-4-fluorobenzotrifluoride (1.706 g/mL), 10.6% lower than 3-bromo-2-fluorobenzotrifluoride (1.690 g/mL), and 12.2% lower than 4-bromo-2-fluorobenzotrifluoride (1.72 g/mL) [1]. Lower density facilitates phase separation in aqueous work-up and reduces shipping weight per volume, which can affect large-scale procurement logistics.

Material Handling Solvent Compatibility Density

Lipophilicity: 3.5× Higher LogP Than the Non-Trifluoromethyl Analog 3-Bromo-5-fluorotoluene

3-Bromo-5-fluorobenzotrifluoride has a computed LogP (XLogP3) of 3.6, whereas 3-bromo-5-fluorotoluene, which lacks the trifluoromethyl group, shows LogP 2.90 . The ~0.7 log unit increase corresponds to approximately 5-fold higher octanol-water partition coefficient, substantially enhancing membrane permeability potential for derived drug candidates. This makes the trifluoromethyl-substituted scaffold preferable when high lipophilicity is desired without increasing molecular weight excessively.

Lipophilicity Drug Design ADME

Synthetic Utility Validated in Patent-Scale Trifluoroacetylation with 75.9% Yield

In a patented procedure (US 8,889,878 B2), 5.00 g of 3-bromo-5-fluorobenzotrifluoride was converted via lithiation with tert-butyllithium followed by reaction with ethyl trifluoroacetate to yield 4.06 g (75.9% of theory) of 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]-ethanone [1]. While not directly comparable to other isomers in the same patent, this example demonstrates that the 3-bromo-5-fluoro substitution pattern is compatible with low-temperature organometallic chemistry and can provide synthetically useful yields. The bromide also serves as a handle for Suzuki, Heck, and Sonogashira couplings, as noted in supplier technical literature .

Cross-Coupling Process Chemistry Trifluoroacetylation

3-Bromo-5-fluorobenzotrifluoride: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Building Block for Lipophilic Pharmacophores

With a LogP of 3.6, 3-bromo-5-fluorobenzotrifluoride is the preferred starting material for constructing drug-like molecules that require enhanced membrane permeability. The 3-fluoro-5-trifluoromethylphenyl motif appears in multiple pharmaceutical patents (e.g., WO-2021130723-A1, WO-2021102896-A1) and has been explored in anti-HIV and anti-cancer programs [1]. Procurement of this specific isomer ensures that the resultant SAR data matches the intended substitution geometry, avoiding misleading structure-activity conclusions.

Cross-Coupling Feedstock for C–C Bond Formation

The aryl bromide moiety of 3-bromo-5-fluorobenzotrifluoride is reactive toward palladium-catalyzed Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling rapid diversification of the aromatic core . The meta-fluorine and meta-trifluoromethyl groups exert electron-withdrawing effects that can modulate oxidative addition rates and influence coupling selectivity, making this specific isomer valuable when electronic tuning of the coupling step is desired.

Organometallic Intermediate for Ketone Synthesis

As demonstrated in US Patent 8,889,878 B2, lithiation of 3-bromo-5-fluorobenzotrifluoride followed by electrophilic trapping with ethyl trifluoroacetate provides a 75.9% yield of the corresponding trifluoromethyl ketone [2]. This reactivity can be extended to other electrophiles, making the compound a strategic choice for introducing the 3-fluoro-5-trifluoromethylphenyl unit into more complex structures.

Process Chemistry: Distillation-Friendly Intermediate

The boiling point of 138–139 °C is the lowest among isomeric bromo-fluoro-trifluoromethylbenzenes, offering a 10–30 °C advantage in distillation purification [3]. For process routes requiring iterative purification, this can translate to reduced thermal degradation, lower energy input, and streamlined manufacturing workflows.

Technical Documentation Hub

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